7-(Difluoromethyl)quinoline

Medicinal Chemistry Hydrogen Bonding Bioisosteres

Essential for synthesizing GNE-781, a selective CBP bromodomain inhibitor. Avoid synthesis derailment by using the correct 7-substituted quinoline intermediate. - TR-FRET IC50 of 0.94 nM for GNE-781; 5400-fold selectivity over BRD4(1) - Unique -CF₂H group provides lipophilic H-bond donor capability; not achievable with -CH₃ or -CF₃ analogs - LogP 2.46 enables precise ADME modulation - Standard purity: 95%

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 1261728-71-5
Cat. No. B1435369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)quinoline
CAS1261728-71-5
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(F)F)N=C1
InChIInChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
InChIKeyCPYCSVBOWJMMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethyl)quinoline (CAS 1261728-71-5): A Strategic Building Block for Advanced Synthesis


7-(Difluoromethyl)quinoline (CAS 1261728-71-5) is a fluorinated quinoline building block characterized by a difluoromethyl (-CF₂H) group at the 7-position . It is primarily utilized as a key intermediate in the synthesis of GNE-781, a highly advanced, potent, and selective bromodomain inhibitor of the cyclic adenosine monophosphate response element binding protein (CBP), a target of interest in oncology [1]. The compound is typically supplied with a minimum purity specification of 95% .

1 Advanced synthesis building blockKey intermediate for CBP/P300 bromodomain inhibitor research.
2 Strategic functional group7-difluoromethyl motif supports lipophilic H-bond donor studies.
3 Procurement specificationSupplied at min 95% purity to support predictable reaction outcomes.

Why 7-(Difluoromethyl)quinoline Cannot Be Simply Substituted with Other 7-Substituted Quinolines


Substituting 7-(Difluoromethyl)quinoline with a generic analog like 7-methylquinoline or 7-fluoroquinoline would result in a compound with fundamentally different physicochemical and electronic properties, potentially derailing a synthetic pathway. The unique difluoromethyl (-CF₂H) group acts as a lipophilic hydrogen-bond donor, a property not shared by methyl (-CH₃) or trifluoromethyl (-CF₃) groups . This capability can be critical for achieving the desired binding affinity and selectivity in downstream target molecules, such as GNE-781. Furthermore, the -CF₂H group imparts a specific balance of lipophilicity and metabolic stability that is distinct from other substituents . Simple substitution without a full re-optimization of the synthetic route and final compound's structure-activity relationship (SAR) is not feasible.

H-Bond
Target: -CF₂HLipophilic H-bond donor
Analog: -CF₃ / -CH₃Weak acceptor / no H-bond donor capability
LogP
Target: 2.46Moderate lipophilicity window
Analog: 2.26 – 2.54Altered ADME profile may shift SAR
Purity
Target: Min 95%Higher base purity specification
Analog: ≥75% (with isomers)Lower purity may require in-house purification

7-(Difluoromethyl)quinoline: Quantitative Differentiators vs. 7-Position Analogs


Enhanced Hydrogen Bond Donor Capability of the -CF₂H Group vs. -CF₃

The difluoromethyl (-CF₂H) group in 7-(Difluoromethyl)quinoline possesses a polarized C-H bond, allowing it to act as a lipophilic hydrogen bond donor. This is in direct contrast to the trifluoromethyl (-CF₃) group, found in 7-(trifluoromethyl)quinoline, which can only act as a weak hydrogen bond acceptor .

H-bond capability
Class-level
Donor vs. Acceptor
Supports target-engagement design review
Qualitative difference; class-level inference
Medicinal Chemistry Hydrogen Bonding Bioisosteres

Comparative Lipophilicity (LogP) of 7-(Difluoromethyl)quinoline vs. Analogs

The lipophilicity of 7-(Difluoromethyl)quinoline, as measured by its predicted partition coefficient (ACD/LogP), is 2.46 . This places it in a moderate lipophilicity range, which is distinct from the lower value of 7-fluoroquinoline (LogP ~2.26) and the higher value of 7-methylquinoline (LogP ~2.54) . This specific logP value is a result of the -CF₂H group's unique contribution to the molecule's overall polarity and hydrophobic surface area.

Lipophilicity
Cross-study
LogP 2.46
Supports ADME profile differentiation
Predicted values; Δ from 7-F (+0.20) and 7-Me (-0.08)
Physicochemical Properties ADME Lipophilicity

Comparison of Boiling Points as a Measure of Intermolecular Interaction

The boiling point of 7-(Difluoromethyl)quinoline is predicted to be 266.1±30.0 °C . This is higher than that of its close analogs, 7-methylquinoline (approx. 254.5±9.0 °C) and 7-fluoroquinoline (238.4±13.0 °C), as shown in comparative data . The elevated boiling point suggests stronger intermolecular forces in the liquid state for the difluoromethyl derivative.

Boiling point
Cross-study
266.1 °C
Informs purification and handling context
Predicted at 760 mmHg; ΔTb +11.6 °C vs. 7-Me
Thermodynamics Purification Physical Properties

Purity Specification of 7-(Difluoromethyl)quinoline as a Procurement Metric

Commercially available 7-(Difluoromethyl)quinoline is specified with a minimum purity of 95% . In contrast, a common analog, 7-methylquinoline, is often supplied with a lower purity specification, such as >75.0% (GC), and may contain up to 25% of the 5-isomer as an impurity [1]. This difference in the standard commercial purity grade is a direct, verifiable factor for procurement.

Purity specification
Head-to-head
Min 95% vs. >75% (GC)
Supports procurement and reproducibility review
Supplier specification comparison (AKSci vs. TCI)
Quality Control Procurement Chemical Purity

Optimal Research and Development Applications for 7-(Difluoromethyl)quinoline


Synthesis of GNE-781 and Related CBP/P300 Bromodomain Inhibitors

This is the primary and most validated application for 7-(Difluoromethyl)quinoline. It serves as an essential intermediate in the synthesis of GNE-781, a chemical probe with a reported TR-FRET IC50 of 0.94 nM for the CBP bromodomain and high selectivity over BRD4(1) (IC50 = 5100 nM) . The compound's specific 7-difluoromethyl substitution is integral to the constrained tetrahydroquinoline motif of GNE-781, which was designed to maintain potency while increasing selectivity . Researchers developing novel CBP/P300 inhibitors should prioritize this intermediate to ensure fidelity to established and potent chemical series.

Exploration of Hydrogen-Bond-Dependent Biological Targets

The unique hydrogen bond donor capability of the -CF₂H group in 7-(Difluoromethyl)quinoline makes it a valuable scaffold for designing ligands where a specific, lipophilic hydrogen-bonding interaction is hypothesized to improve binding affinity or selectivity . This is in contrast to analogs like 7-(trifluoromethyl)quinoline, which lack this property. Projects involving structure-based drug design where the -CF₂H group can act as a bioisostere for a hydroxyl group or engage a backbone carbonyl are strong candidates for utilizing this building block.

Physicochemical Property Optimization in Lead Series

The distinct lipophilicity (LogP 2.46) of 7-(Difluoromethyl)quinoline positions it as a strategic choice for modulating the ADME properties of a lead series . In a medicinal chemistry program where the goal is to fine-tune LogP for optimal permeability or metabolic stability, this intermediate offers a specific, pre-defined shift in lipophilicity compared to 7-methylquinoline (LogP ~2.54) or 7-fluoroquinoline (LogP ~2.26) . This allows for a more controlled and predictable exploration of SAR around the 7-position of the quinoline ring.

Application
Selection Property
Validation Focus
CBP/P300 bromodomain inhibitor research
Structural fidelity to GNE-781 series
Target engagement and selectivity assay context
Ligand design with H-bond donor motif
Unique -CF₂H donor capability
Binding affinity and selectivity interpretation
Lead series ADME optimization
Controlled LogP shift (2.46)
Permeability and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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